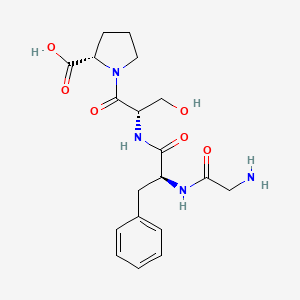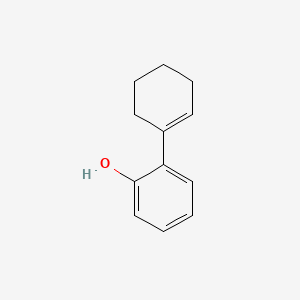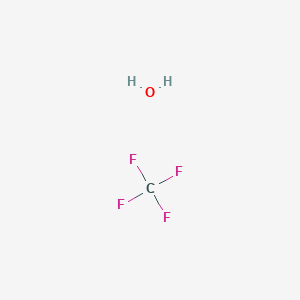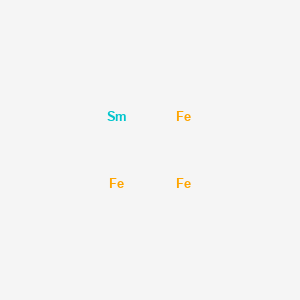
5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole is a heterocyclic compound with the molecular formula C10H11NO2. It is a member of the dioxazole family, characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Hydroxamic Acids and Vinyl Aryl Ethers: A new synthetic method involves the reaction of hydroxamic acids with vinyl aryl ethers under mild conditions.
1,3-Dipolar Cycloaddition: This method involves the cycloaddition of nitrile oxides to aldehydes or ketones, forming the corresponding oximes, which then cyclize to form the dioxazole ring.
Acid-Catalyzed Reactions: Ketones or ketals react with hydroxamic acids in the presence of acids to form the target heterocycles.
Industrial Production Methods
Industrial production methods for 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole exerts its effects involves its interaction with molecular targets and pathways. For example, it can act as a nitrene transfer reagent in catalytic reactions, forming highly reactive intermediates that participate in various chemical transformations . The compound’s ability to form stable complexes with transition metals also plays a crucial role in its reactivity .
Comparison with Similar Compounds
Similar Compounds
Isoxazoles: Similar in structure but contain a nitrogen atom adjacent to an oxygen atom in the five-membered ring.
Oxazoles: Differ by having one oxygen and one nitrogen atom in the ring, with different substitution patterns.
Dioxazolones: Contain a similar dioxazole ring but with different substituents and reactivity patterns.
Uniqueness
5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and form stable complexes with transition metals sets it apart from other similar compounds .
Properties
CAS No. |
13715-50-9 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5,5-dimethyl-3-phenyl-1,4,2-dioxazole |
InChI |
InChI=1S/C10H11NO2/c1-10(2)12-9(11-13-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
UQRHFUNHNDHFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=NO1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)
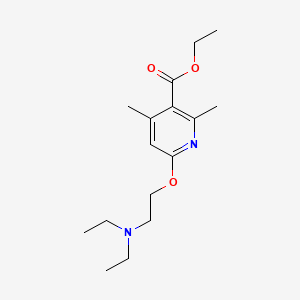
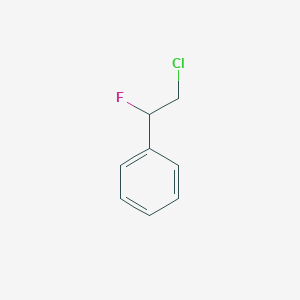
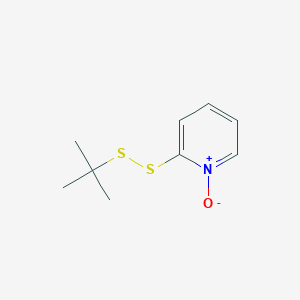
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)
